molecular formula C4H5N3O3 B7852913 (3-nitro-1H-pyrazol-5-yl)methanol

(3-nitro-1H-pyrazol-5-yl)methanol

Cat. No.: B7852913
M. Wt: 143.10 g/mol
InChI Key: KXBNQNCHAUDZRL-UHFFFAOYSA-N
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Description

(3-Nitro-1H-pyrazol-5-yl)methanol is a chemical compound with the molecular formula C4H5N3O3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-nitro-1H-pyrazol-5-yl)methanol typically involves the nitration of pyrazole derivatives. One common method includes the nitration of 1H-pyrazole-5-methanol using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position of the pyrazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced reaction control systems and purification techniques .

Chemical Reactions Analysis

Types of Reactions

(3-Nitro-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Nitro-1H-pyrazol-5-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-nitro-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1H-pyrazol-5-yl)methanol: Similar structure but with an amino group instead of a nitro group.

    1H-Pyrazole-5-methanol: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3,5-Dinitro-1H-pyrazole:

Uniqueness

(3-Nitro-1H-pyrazol-5-yl)methanol is unique due to the presence of both a nitro group and a hydroxyl group on the pyrazole ring.

Properties

IUPAC Name

(3-nitro-1H-pyrazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c8-2-3-1-4(6-5-3)7(9)10/h1,8H,2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBNQNCHAUDZRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NN=C1[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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